molecular formula C16H32ClNO2 B5081947 1,3-dimethyl-3-(1-piperidinyl)butyl 2,2-dimethylpropanoate hydrochloride

1,3-dimethyl-3-(1-piperidinyl)butyl 2,2-dimethylpropanoate hydrochloride

Cat. No.: B5081947
M. Wt: 305.9 g/mol
InChI Key: QJGGAJBDMDGVIY-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-3-(1-piperidinyl)butyl 2,2-dimethylpropanoate hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a butyl ester group and a dimethylpropanoate group .


Molecular Structure Analysis

The molecular formula of the compound is C16H32ClNO2 . This suggests that the compound contains 16 carbon atoms, 32 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar ester group and the piperidine ring might suggest that the compound has some degree of solubility in polar solvents. The exact properties would need to be determined experimentally .

Properties

IUPAC Name

(4-methyl-4-piperidin-1-ylpentan-2-yl) 2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-13(19-14(18)15(2,3)4)12-16(5,6)17-10-8-7-9-11-17;/h13H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGGAJBDMDGVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N1CCCCC1)OC(=O)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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